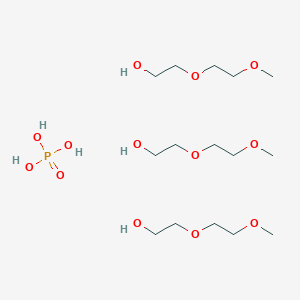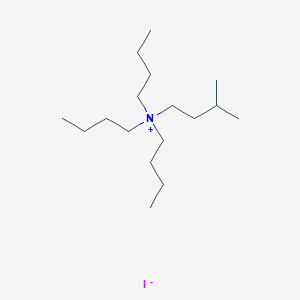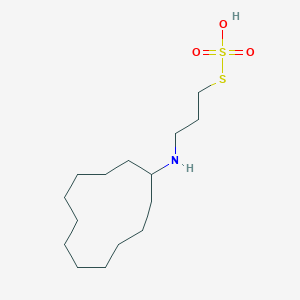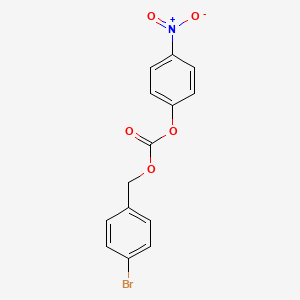
2-(2-Methoxyethoxy)ethanol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)ethanol: is a clear, colorless, hygroscopic liquid commonly known under the trade name Methyl carbitol. It is an industrial solvent and is also used as a fuel system icing inhibitor (FSII) in jet fuels. Structurally, it is both an alcohol and an ether, with the chemical formula C5H12O3 . Phosphoric acid is a mineral acid with the chemical formula H3PO4 . It is a colorless, odorless, and non-volatile liquid that is widely used in various industrial and laboratory applications.
Méthodes De Préparation
2-(2-Methoxyethoxy)ethanol: can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed and purified.
Phosphoric acid: is commonly produced by two methods: the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .
Analyse Des Réactions Chimiques
2-(2-Methoxyethoxy)ethanol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Phosphoric acid: is a versatile reagent that participates in numerous reactions, including:
Dehydration: It can dehydrate alcohols to form alkenes.
Esterification: It reacts with alcohols to form phosphate esters.
Neutralization: It reacts with bases to form phosphate salts.
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)ethanol: is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and as a reagent in the preparation of other chemicals.
Biology: In the formulation of biological buffers and as a component in cell culture media.
Medicine: As a solvent in pharmaceutical formulations and as a stabilizer for certain drugs.
Industry: In the production of coatings, inks, and cleaning agents.
Phosphoric acid: is widely used in:
Chemistry: As a catalyst in organic reactions and as a reagent in analytical chemistry.
Biology: In the preparation of buffer solutions and as a nutrient in microbial culture media.
Medicine: In dental cements and as an acidulant in pharmaceutical formulations.
Industry: In the production of fertilizers, detergents, and food additives.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethoxy)ethanol involves its ability to act as a solvent and reactant in various chemical processes. It can solubilize a wide range of compounds, facilitating their reactions and interactions. In biological systems, it can penetrate cell membranes and affect cellular processes.
Phosphoric acid: exerts its effects through its acidic properties. It can donate protons (H+) in chemical reactions, facilitating various acid-catalyzed processes. In biological systems, it plays a crucial role in energy metabolism and signal transduction pathways by forming phosphate esters and anhydrides .
Comparaison Avec Des Composés Similaires
2-(2-Methoxyethoxy)ethanol: can be compared with other glycol ethers such as:
2-Ethoxyethanol: Similar in structure but with an ethoxy group instead of a methoxy group.
Diethylene glycol: Similar in structure but lacks the methoxy group.
Phosphoric acid: can be compared with other mineral acids such as:
Sulfuric acid: Stronger acid with different reactivity and applications.
Nitric acid: Strong oxidizing acid with distinct chemical behavior.
The uniqueness of 2-(2-Methoxyethoxy)ethanol lies in its dual functionality as both an alcohol and an ether, providing versatility in its applicationsPhosphoric acid is unique due to its ability to form multiple phosphate esters and its role in biological systems .
Propriétés
Numéro CAS |
52168-19-1 |
|---|---|
Formule moléculaire |
C15H39O13P |
Poids moléculaire |
458.44 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)ethanol;phosphoric acid |
InChI |
InChI=1S/3C5H12O3.H3O4P/c3*1-7-4-5-8-3-2-6;1-5(2,3)4/h3*6H,2-5H2,1H3;(H3,1,2,3,4) |
Clé InChI |
HRCRBCCXABFJLH-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCO.COCCOCCO.COCCOCCO.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)

![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)







![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)

